molecular formula C15H12O2 B14182111 (5S)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one CAS No. 922191-30-8

(5S)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one

Katalognummer: B14182111
CAS-Nummer: 922191-30-8
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: WHIZQTAHYFEOHW-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one is an organic compound that belongs to the class of furanones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and furan precursors.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(5S)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone oxides, while substitution reactions may produce derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of (5S)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (5S)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one include other furanones and naphthalene derivatives. Examples include:

  • 3-Methyl-2(5H)-furanone
  • 5-(Naphthalen-1-yl)-2(5H)-furanone
  • 3-Methyl-5-phenylfuran-2(5H)-one

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both a naphthalene ring and a furanone moiety. These features may confer unique chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

922191-30-8

Molekularformel

C15H12O2

Molekulargewicht

224.25 g/mol

IUPAC-Name

(2S)-4-methyl-2-naphthalen-1-yl-2H-furan-5-one

InChI

InChI=1S/C15H12O2/c1-10-9-14(17-15(10)16)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,14H,1H3/t14-/m0/s1

InChI-Schlüssel

WHIZQTAHYFEOHW-AWEZNQCLSA-N

Isomerische SMILES

CC1=C[C@H](OC1=O)C2=CC=CC3=CC=CC=C32

Kanonische SMILES

CC1=CC(OC1=O)C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.